2-(2,4-DICHLOROPHENOXY)-N-[5-(2-METHYL-2-BUTANYL)-1,3,4-THIADIAZOL-2-YL]ACETAMIDE
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Overview
Description
2-(2,4-DICHLOROPHENOXY)-N-[5-(2-METHYL-2-BUTANYL)-1,3,4-THIADIAZOL-2-YL]ACETAMIDE is a synthetic organic compound known for its diverse applications in various scientific fields. This compound is characterized by its complex structure, which includes a dichlorophenoxy group, a thiadiazole ring, and an acetamide moiety. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-DICHLOROPHENOXY)-N-[5-(2-METHYL-2-BUTANYL)-1,3,4-THIADIAZOL-2-YL]ACETAMIDE typically involves multiple steps, starting with the preparation of the dichlorophenoxy and thiadiazole intermediates. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized synthetic routes that ensure cost-effectiveness and high efficiency. The process involves the use of large reactors and continuous monitoring of reaction parameters to maintain product quality .
Chemical Reactions Analysis
Types of Reactions
2-(2,4-DICHLOROPHENOXY)-N-[5-(2-METHYL-2-BUTANYL)-1,3,4-THIADIAZOL-2-YL]ACETAMIDE undergoes various chemical reactions, including:
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-(2,4-DICHLOROPHENOXY)-N-[5-(2-METHYL-2-BUTANYL)-1,3,4-THIADIAZOL-2-YL]ACETAMIDE has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,4-DICHLOROPHENOXY)-N-[5-(2-METHYL-2-BUTANYL)-1,3,4-THIADIAZOL-2-YL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
2-(2,4-Dichlorophenoxy)propionic acid: Another compound with a dichlorophenoxy group, used as a herbicide.
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with similar structural features.
2-Methyl-4-chlorophenoxyacetic acid: Known for its use in agriculture as a herbicide.
Uniqueness
2-(2,4-DICHLOROPHENOXY)-N-[5-(2-METHYL-2-BUTANYL)-1,3,4-THIADIAZOL-2-YL]ACETAMIDE is unique due to its combination of a dichlorophenoxy group and a thiadiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research and industrial applications .
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17Cl2N3O2S/c1-4-15(2,3)13-19-20-14(23-13)18-12(21)8-22-11-6-5-9(16)7-10(11)17/h5-7H,4,8H2,1-3H3,(H,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGWSWXMNVRTJLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=NN=C(S1)NC(=O)COC2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17Cl2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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